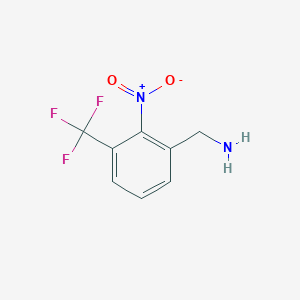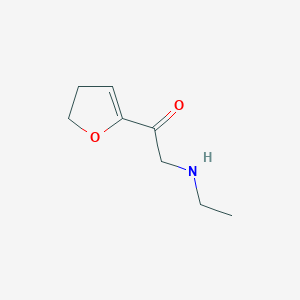
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver is a chemical compound known for its unique properties and applications in various fields. It is a silver complex with the molecular formula C10H11AgF7O2. This compound is often used in scientific research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver typically involves the reaction of silver nitrate with 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AgNO3+C10H7F7O2→C10H7F7O2Ag+HNO3
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures the consistent quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of silver.
Reduction: It can also be reduced, often resulting in the formation of elemental silver.
Substitution: The ligand in the compound can be substituted with other ligands, leading to the formation of new silver complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver. Substitution reactions result in new silver complexes with different ligands.
Applications De Recherche Scientifique
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silver complexes and as a catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: Research is ongoing into its potential use in medical applications, such as in the development of new drugs and therapeutic agents.
Industry: It is used in the electronics industry for the deposition of silver films and in the production of conductive materials.
Mécanisme D'action
The mechanism by which (6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver exerts its effects involves its interaction with various molecular targets. In biological systems, it may interact with cellular components, leading to the disruption of cellular processes and the inhibition of microbial growth. The exact pathways and molecular targets are still under investigation, but its ability to release silver ions plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroacetylacetone: Another fluorinated β-diketone used in similar applications.
2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone with different substituents, used in the synthesis of metal complexes.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: A fluorinated β-diketone with a phenyl group, used in various chemical reactions.
Uniqueness
(6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedionato)silver is unique due to its high fluorine content and the presence of a silver ion. This combination imparts specific properties, such as high stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propriétés
Formule moléculaire |
C10H10AgF7O2 |
|---|---|
Poids moléculaire |
403.04 g/mol |
Nom IUPAC |
silver;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/C10H10F7O2.Ag/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h4H,1-3H3;/q-1;+1 |
Clé InChI |
SWDSDNGAFKTLCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



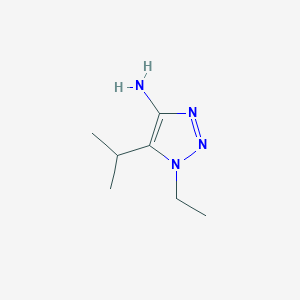
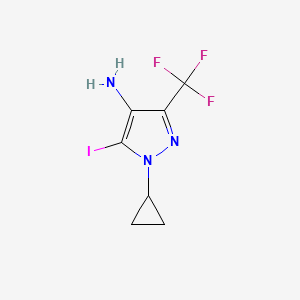
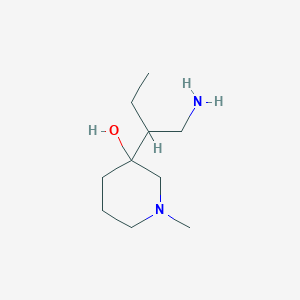
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
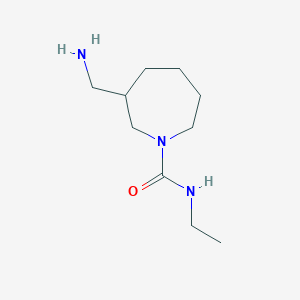
![7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)
![hydron;5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13150578.png)
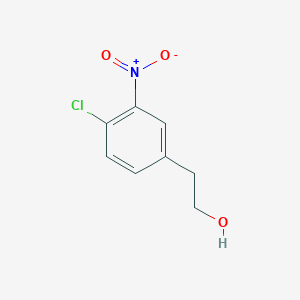
![(2S)-4-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13150588.png)
![3-(Trifluoromethyl)benzo[d]isoxazol-6-amine](/img/structure/B13150595.png)
